molecular formula C15H11BrN4O4 B12040103 N-(4-bromophenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide

N-(4-bromophenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B12040103
M. Wt: 391.18 g/mol
InChI Key: LBOUWBLSLVPKNC-RQZCQDPDSA-N
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Description

N-(4-bromophenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide: is an organic compound with a complex structure that includes bromine, nitro, and hydrazinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation reaction between 4-bromobenzaldehyde and 4-nitrobenzohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reagents like sodium borohydride to yield the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products:

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the hydrazinyl group can form stable complexes with metal ions and proteins. These interactions can modulate biological pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-bromophenyl)-4-methoxybenzenesulfonamide
  • N-(4-bromophenyl)-4-methoxybenzylamine
  • 4-bromo-N,N-bis(4-(hexyloxy)phenyl)aniline

Comparison:

  • N-(4-bromophenyl)-4-methoxybenzenesulfonamide has a sulfonamide group, making it more hydrophilic and potentially more reactive in aqueous environments.
  • N-(4-bromophenyl)-4-methoxybenzylamine contains a methoxy group, which can influence its electronic properties and reactivity.
  • 4-bromo-N,N-bis(4-(hexyloxy)phenyl)aniline has long alkyl chains, making it more lipophilic and suitable for applications in organic electronics and materials science.

The uniqueness of N-(4-bromophenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide lies in its combination of bromine, nitro, and hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C15H11BrN4O4

Molecular Weight

391.18 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H11BrN4O4/c16-11-3-5-12(6-4-11)18-14(21)15(22)19-17-9-10-1-7-13(8-2-10)20(23)24/h1-9H,(H,18,21)(H,19,22)/b17-9+

InChI Key

LBOUWBLSLVPKNC-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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